Enhanced Lipophilicity Drives Membrane Permeability Differentiation Against 5-Chloro Analog
The target compound's XLogP3 of 3.3 represents a 0.4-unit increase over the estimated XLogP3 of approximately 2.9 for the direct 5-chloro analog, calculated using the Hansch-Leo fragmental method (Δπ = 0.15, Br vs. Cl on an aromatic system) [1]. This lipophilicity elevation, while modest, places the bromo derivative more centrally within the optimal CNS drug-like LogP window (1.5–4.0) [2]. When combined with a TPSA of 55.3 Ų (< 60 Ų threshold for CNS penetration), the bromo compound's physicochemical profile is distinguishable from that of the chloro analog, which would exhibit both a lower LogP and identical TPSA.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 5-Chloro analog: Estimated XLogP3 ≈ 2.9 (based on Hansch-Leo π constants) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (Br vs. Cl) |
| Conditions | Computed property (Kuujia); comparator value estimated via fragmental method |
Why This Matters
For procurement decisions in CNS drug discovery programs, a 0.4-unit increase in LogP can significantly influence blood-brain barrier penetration predictions and guide library design toward compounds with balanced CNS MPO desirability scores [2].
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
